1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine
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Overview
Description
1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with an imidazole group and a sulfonyl group attached to a chlorinated methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine typically involves multiple steps:
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Formation of the Imidazole Intermediate:
- Starting with a suitable imidazole derivative, such as 1H-imidazole, the ethylation process is carried out using ethyl bromide in the presence of a base like potassium carbonate to yield 2-(1H-imidazol-1-yl)ethyl bromide.
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Piperazine Derivative Formation:
- The piperazine ring is then introduced by reacting the intermediate with piperazine under reflux conditions in a solvent like ethanol.
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Sulfonylation:
- The final step involves the sulfonylation of the piperazine derivative using 3-chloro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the methylphenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the sulfonyl group can form strong interactions with protein residues, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chlorophenyl)sulfonyl)piperazine
- 1-(2-(1H-imidazol-1-yl)ethyl)-4-((2-methylphenyl)sulfonyl)piperazine
- 1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)amino)piperazine
Comparison: Compared to these similar compounds, 1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine is unique due to the specific combination of the imidazole, sulfonyl, and chlorinated methylphenyl groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-(2-imidazol-1-ylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O2S/c1-14-15(17)3-2-4-16(14)24(22,23)21-11-9-19(10-12-21)7-8-20-6-5-18-13-20/h2-6,13H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREAPBNKHBTQCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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